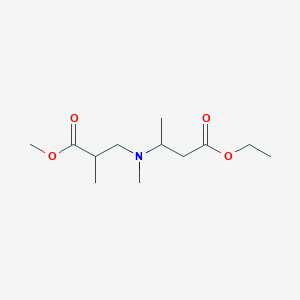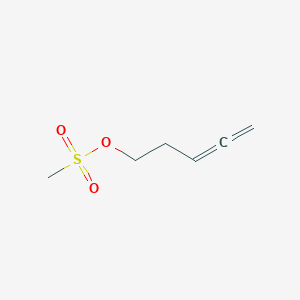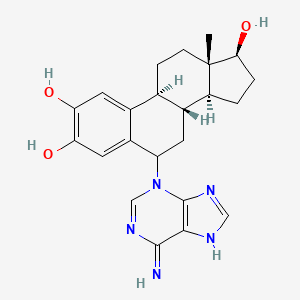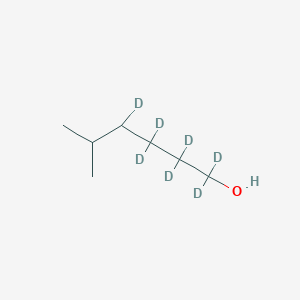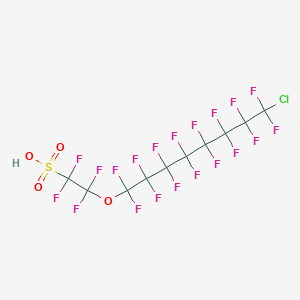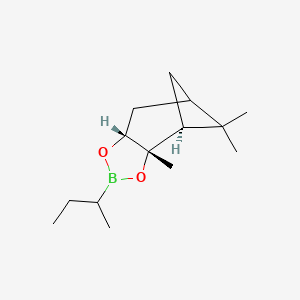
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique stereochemistry and the presence of a pinanediol moiety, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves the reaction of N-Butane-2-boronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often performed under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or borate ester.
Reduction: Formation of borane derivatives.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Reduction: Borane derivatives.
Substitution: Coupled products with various aryl or vinyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in catalysis and material science is also of significant interest.
Wirkmechanismus
The mechanism of action of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester in chemical reactions involves the formation of boronate complexes. These complexes can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. The pinanediol moiety can influence the stereochemistry and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinanediol ester
- Methylboronic acid pinanediol ester
- Vinylboronic acid pinanediol ester
Uniqueness
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This can result in different reactivity and selectivity compared to other boronic esters. Its applications in stereoselective synthesis and potential biological activity make it a compound of interest in various fields.
Eigenschaften
Molekularformel |
C14H25BO2 |
|---|---|
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
(1S,2S,6R)-4-butan-2-yl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C14H25BO2/c1-6-9(2)15-16-12-8-10-7-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t9?,10?,11-,12+,14-/m0/s1 |
InChI-Schlüssel |
WHMUSDTWJRKCSL-FJTZARJSSA-N |
Isomerische SMILES |
B1(O[C@@H]2CC3C[C@H]([C@@]2(O1)C)C3(C)C)C(C)CC |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


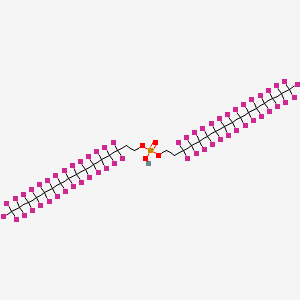



![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)

